7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
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Overview
Description
7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are found in various natural products and synthetic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3-chloro-3-methylbut-1-yne, followed by cyclization in N,N-diethylaniline . Another method involves the reaction with bromine in DMF to prepare the desired compound . These reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using green solvents and catalysts, are often applied to optimize the synthesis process and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the hydroxy and aldehyde positions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ yields a pyrano ring, while reduction with sodium borohydride results in the corresponding alcohol .
Scientific Research Applications
7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial replication . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their function and exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-2-oxo-2H-chromene-6-carbaldehyde
- 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
- 2,2-dimethyl-2H-chromene-6-carbaldehyde
Uniqueness
Compared to similar compounds, 7-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and aldehyde groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Properties
CAS No. |
33279-69-5 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-hydroxy-2,2-dimethylchromene-6-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-12(2)4-3-8-5-9(7-13)10(14)6-11(8)15-12/h3-7,14H,1-2H3 |
InChI Key |
XNEKIILFDVSPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C=O)C |
Origin of Product |
United States |
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